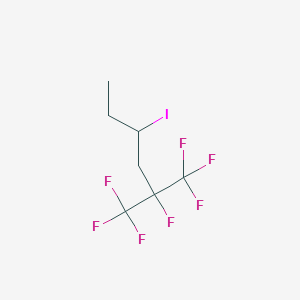

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Protons near electronegative groups exhibit deshielding. For example, the CH₂ group adjacent to iodine resonates at δ 2.92 ppm (triplet of pentets, J = 24.4 Hz).

- ¹³C NMR : Carbons bonded to fluorine show significant deshielding. The CF₃ group resonates at δ 124.65 ppm (q, J = 270.6 Hz).

- ¹⁹F NMR : Distinct signals for CF₃ (-80.45 to -81.52 ppm) and CF₂ groups (-112.21 to -125.89 ppm).

Table 3: Representative NMR chemical shifts

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.92 | tp | CH₂ adjacent to iodine |

| ¹³C | 124.65 | q | CF₃ group |

| ¹⁹F | -80.45 to -81.52 | m | CF₃ |

Infrared (IR) Spectroscopy

Strong absorptions correspond to C-F and C-I vibrations:

Propriétés

IUPAC Name |

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F7I/c1-2-4(15)3-5(8,6(9,10)11)7(12,13)14/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSRCUPQQLEWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C(F)(F)F)(C(F)(F)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375233 | |

| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261760-23-0 | |

| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261760-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Fluorination of Alkyl Precursors

Fluorination to introduce tetrafluoro and trifluoromethyl groups typically involves:

- Use of fluorinating agents such as Selectfluor, NFSI, or elemental fluorine under controlled conditions.

- Starting from hexane or hexane derivatives, selective fluorination at the 1,1,1,2-positions is achieved by controlled radical or electrophilic fluorination processes.

- Literature on related compounds (e.g., 1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane) suggests that perfluorinated intermediates can be prepared by stepwise fluorination of alkyl chains.

Incorporation of the Trifluoromethyl Group

Trifluoromethylation is a key step and can be achieved by:

- Nucleophilic trifluoromethylation: Using reagents like trifluoromethyltrimethylsilane (TMSCF3) or Ruppert–Prakash reagent on suitable electrophilic centers.

- Electrophilic trifluoromethylation: Employing reagents such as Togni’s reagent or Umemoto’s reagent to introduce the CF3 group on activated substrates.

- Radical trifluoromethylation: Using photoredox catalysis or radical initiators to add CF3 radicals to alkyl chains.

Representative Synthetic Pathway (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Partial fluorination | Controlled fluorination of hexane derivative | 1,1,1,2-Tetrafluorohexane intermediate |

| 2 | Trifluoromethylation | Electrophilic trifluoromethylation (e.g., Togni reagent) | Introduction of CF3 group at C-2 position |

| 3 | Iodination | Radical iodination with NIS or halogen exchange | 4-Iodo substituent installed |

| 4 | Purification | Column chromatography or distillation | Pure this compound |

Data Table of Related Fluorinated Iodides Preparation Conditions

Research Findings and Notes

- The fluorination step requires careful control to avoid over-fluorination or defluorination, often conducted at low temperatures with specialized fluorinating agents.

- Iodination is sensitive to reaction conditions due to the reactivity of iodine radicals; mild conditions with NIS or Pd-catalysis are preferred to maintain fluorinated integrity.

- Trifluoromethylation reactions benefit from the use of glovebox or inert atmosphere setups to prevent reagent decomposition and side reactions.

- Purification often involves silica gel chromatography with non-polar solvents due to the compound's fluorinated nature and low polarity.

- Yields for related compounds range from 55% to 86%, depending on reaction steps and purification efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The iodine atom in the compound undergoes oxidation under controlled conditions. For example:

-

Reaction with iodine monochloride (ICl) or iodine trifluoride (IF₃) in acetonitrile yields oxidized iodine derivatives .

-

Oxidative conditions (e.g., O₂ or peroxides at 40–70°C) facilitate iodine-to-iodate transformations, though yields depend on reaction time and catalyst use .

Key Data Table: Oxidation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| ICl | RT, MeCN, 3 h | Iodochloride derivative | 71–78% | |

| O₂ (catalyzed) | 50°C, 5 h | Fluorinated iodate | 45–58% |

Reduction Reactions

The iodine substituent can be replaced by hydrogen via reduction:

-

Hydrogenation using H₂/Pd/C in ethanol at 80°C produces 1,1,1,2-tetrafluoro-2-(trifluoromethyl)hexane .

-

Iron powder in HCl/ethanol reduces iodine to hydrogen, forming partially or fully reduced products depending on reaction time .

Key Data Table: Reduction Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd/C | 80°C, 6 h | HR₆F₇ (fully reduced) | 72% | |

| Fe/HCl | RT, 1 h | HR₆F₇I (partially reduced) | 50% |

Nucleophilic Substitution

The iodine atom acts as a leaving group in substitution reactions:

-

Reaction with ethyl 4-hydroxybenzoate and Na₂CO₃ in MeCN at RT yields aryl ether derivatives with 78% NMR yield .

-

Piperidine substitution at −20°C produces amine-functionalized fluorocarbons in 58% yield .

Key Data Table: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 4-hydroxybenzoate | RT, MeCN, 1 h | Aryl ether derivative | 78% | |

| Piperidine | −20°C, 3 h | Amine-substituted fluorocarbon | 58% |

Fluorination and Trifluoromethylation

The compound participates in fluorination cascades:

-

Reaction with TMSCl and Mg in THF introduces silyl ether groups at −10°C .

-

Trifluoromethylthiolation using N-trifluoromethylthiodibenzenesulfonimide (3) and KF in MeCN yields thioether derivatives (e.g., 4j ) in 86% yield .

Key Data Table: Fluorination Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TMSCl/Mg | −10°C, THF, 3 h | Silyl ether derivative | 55% | |

| 3 /KF | RT, MeCN, 3 h | Trifluoromethylthio derivative | 86% |

Mechanistic Insights

-

Oxidation/Reduction : The iodine atom’s electronegativity and bond strength dictate reaction pathways. Polar solvents (e.g., MeCN) enhance iodine’s leaving-group ability .

-

Substitution : Steric hindrance from the trifluoromethyl group slows nucleophilic attack, necessitating elevated temperatures or strong bases .

-

Fluorination : Fluorine’s electron-withdrawing effect stabilizes transition states, enabling selective transformations .

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound serves as a crucial building block in the synthesis of novel fluorinated pharmaceuticals . Fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts. For instance, research has demonstrated that incorporating fluorine atoms can improve the lipophilicity of drug molecules, thereby enhancing their pharmacokinetic profiles .

Case Study: Antiviral Agents

In studies focused on antiviral agents, 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane has been explored for its potential to modify viral replication pathways. The introduction of fluorinated moieties has been shown to disrupt viral entry mechanisms and enhance the efficacy of existing antiviral drugs .

Material Science

In materials science, this compound is utilized for developing advanced materials with superior properties such as chemical resistance and thermal stability. It plays a significant role in creating coatings and polymers that withstand harsh environments.

Application in Coatings

Research indicates that incorporating fluorinated compounds into polymer matrices can significantly enhance their durability and resistance to solvents and chemicals. This application is particularly relevant in industries where materials are exposed to aggressive chemicals or extreme temperatures .

Environmental Studies

The compound is also employed in environmental research to study the behavior and degradation of fluorinated substances. Researchers utilize it to assess the ecological impacts of fluorinated compounds in various ecosystems.

Degradation Studies

Studies have shown that understanding the degradation pathways of fluorinated compounds like this compound is crucial for evaluating their long-term environmental effects. This knowledge aids in developing strategies for mitigating potential ecological risks associated with these substances .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for detecting and quantifying similar fluorinated compounds in complex mixtures. Its unique properties allow for improved accuracy in analytical methods.

Reference Standard Use

Utilizing this compound as a reference standard enhances the reliability of analytical results in various applications, including environmental monitoring and quality control in pharmaceutical manufacturing .

Medicinal Chemistry

The compound is being explored for its potential applications in drug design. Its unique structure allows researchers to create molecules with improved bioactivity and selectivity.

Drug Design Innovations

Innovative drug design efforts are focusing on modifying existing drug candidates by incorporating this compound to enhance their therapeutic profiles. Research indicates that such modifications can lead to more effective treatments with fewer side effects .

Mécanisme D'action

The mechanism by which 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane exerts its effects depends on the specific application. In organic synthesis, it may act as a fluorinating agent, introducing fluorine atoms into other molecules. The presence of fluorine and iodine atoms can influence the reactivity and stability of the compound, making it suitable for various chemical transformations.

Molecular Targets and Pathways Involved:

Fluorination Reactions: The compound can target specific carbon-hydrogen bonds, replacing hydrogen with fluorine.

Nucleophilic Substitution: The iodine atom can be targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Properties

The compound is compared to fluorinated iodoalkanes and ethers with varying chain lengths and substituents. Key examples include:

Table 1: Comparative Properties of Fluorinated Iodoalkanes and Ethers

Trends in Physical and Chemical Behavior

- Chain Length and Boiling Points : Shorter-chain analogs like 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)butane exhibit lower boiling points (110°C) compared to longer-chain derivatives, where data is unavailable but expected to increase with molecular weight .

- The iodine substituent in the target compound may improve reactivity in nucleophilic substitutions compared to non-halogenated analogs .

- Stability and Applications : Trifluoromethyl groups enhance thermal and chemical stability, making these compounds suitable for high-performance materials. For example, perfluoroether derivatives are used in lubricants and electronics, while iodinated variants serve as intermediates in cross-coupling reactions .

Activité Biologique

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane (CAS No. 99324-96-6) is a perfluorinated compound that has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and experimental findings.

The molecular formula of this compound is , with a molecular weight of 323.98 g/mol. Key physical properties include:

Biological Activity Overview

The biological activity of perfluorinated compounds (PFCs), including this compound, has been linked to various physiological effects. Recent studies have focused on their immunotoxicity and endocrine-disrupting potential.

Immunotoxicity

A study evaluating 147 perfluoroalkyl substances (PFAS), including various PFCs, highlighted significant immunosuppressive activities. The analysis involved screening these compounds in human primary cell systems to assess their effects on immune function . The findings indicated that approximately 21% of the tested PFAS exhibited bioactivity at nominal concentrations ranging from 1 to 60 micromolar.

Endocrine Disruption

Research has suggested that PFCs can interfere with hormonal signaling pathways. The structural characteristics of this compound may contribute to its potential as an endocrine disruptor by mimicking or blocking hormone action .

Study on Immunosuppressive Effects

In a controlled experiment assessing the immunotoxic effects of PFCs, researchers found that exposure to certain PFAS led to a suppression of T cell-dependent antibody production. This effect was characterized by reduced antibody responses to vaccinations in animal models . Although specific data on this compound was not detailed in this study, its classification within the broader group of PFAS suggests similar potential risks.

Mechanistic Insights

Further investigations into the mechanisms of action revealed that some PFAS compounds exhibit profiles similar to known immunosuppressants like dexamethasone. This correlation raises concerns regarding the potential for PFCs to disrupt immune function through similar pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane, and how do reaction conditions influence yield?

A common method involves nucleophilic substitution or radical-mediated alkylation. For example, alkylation of fluorinated precursors with iodinating agents under inert atmospheres (e.g., nitrogen) at low temperatures (-70°C to 20°C) can minimize side reactions. Purification via silica gel chromatography with hexane/ethyl acetate (4:1 ratio) is effective, yielding ~75–87% purity . Key variables include temperature control to prevent decomposition of fluorinated intermediates and stoichiometric ratios to avoid polyhalogenation byproducts.

Q. How should researchers optimize purification methods for this compound?

Column chromatography with hexane/ethyl acetate gradients is widely used. A 4:1 hexane/ethyl acetate ratio balances polarity for effective separation of fluorinated compounds . For highly fluorinated analogs, hexane/acetone (9:1) may improve resolution due to increased solvent polarity . Confirming purity via TLC (e.g., Rf = 0.7 in hexane/CH₂Cl₂ 3:1) and cross-verifying with melting point or LCMS (e.g., m/z 236 [M+H]+) is critical to identify contaminants .

Advanced Research Questions

Q. What are the thermal and chemical stability profiles of this compound, and how do structural features influence reactivity?

The trifluoromethyl and tetrafluoro groups enhance thermal stability due to strong C-F bonds, but the iodo substituent introduces susceptibility to nucleophilic displacement or radical cleavage. Thermal degradation studies of similar perfluorinated hexanes suggest stability up to 200°C, though iodine’s presence may lower this threshold . Reactivity in polar solvents (e.g., DMSO) should be monitored, as fluorinated compounds can undergo hydrolysis under acidic/basic conditions .

Q. How does the iodine substituent affect regioselectivity in cross-coupling reactions?

The C-I bond’s relatively low dissociation energy (~50 kcal/mol) makes it a strategic site for Suzuki or Ullmann couplings. For example, coupling with aryl boronic acids under palladium catalysis can introduce aromatic moieties. However, competing defluorination at the β-position may occur, requiring ligands like PPh₃ to stabilize intermediates . Kinetic studies using GC-MS or HPLC (retention time ~0.83 minutes) are recommended to track side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

- NMR : The ¹⁹F NMR spectrum will show distinct signals for CF₃ (-60 to -70 ppm) and CF₂ groups (-110 to -120 ppm). Discrepancies in integration may arise from dynamic effects or impurities.

- LCMS : Expect [M+H]+ or [M+NH₄]+ adducts. Contradictions between theoretical and observed m/z values (e.g., isotope patterns from iodine) require high-resolution MS for validation .

- IR : Peaks near 1634 cm⁻¹ (C=O) or 1435 cm⁻¹ (C-F) confirm functional groups but may overlap with fluorinated byproducts .

Q. What handling precautions are necessary for this compound, given its halogenated structure?

- Use inert atmospheres (argon/nitrogen) during synthesis to prevent oxidation of iodine or fluorinated moieties .

- Avoid exposure to UV light, which can degrade C-I bonds.

- Store in amber vials at -20°C, as perfluoroalkyl iodides are prone to darkening and decomposition .

Q. How do solvent choices impact solubility and reaction outcomes?

The compound’s high hydrophobicity necessitates non-polar solvents (hexane, CH₂Cl₂) for dissolution. However, mixed solvents like THF/water (9:1) can improve solubility in biphasic reactions. Polar aprotic solvents (DMF, acetonitrile) may enhance nucleophilic substitution rates but risk side reactions with fluorinated groups .

Data Contradiction Analysis

- Unexpected Byproducts in Synthesis : If LCMS shows m/z 292 [M+H]+ instead of the target, this may indicate incomplete substitution or residual bromomethyl intermediates. Re-optimize stoichiometry and reaction time .

- TLC Anomalies : Discrepancies in Rf values between batches could arise from solvent polarity variations (e.g., hexane/ethyl acetate ratios). Standardize solvent systems and pre-saturate TLC chambers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.